molecular formula C16H15NS B5786168 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine CAS No. 23866-63-9

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Cat. No.: B5786168
CAS No.: 23866-63-9
M. Wt: 253.4 g/mol
InChI Key: VDZPUHLYWJVGPH-UHFFFAOYSA-N
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Description

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine is a useful research compound. Its molecular formula is C16H15NS and its molecular weight is 253.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.09252066 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its potential therapeutic applications, including anticancer properties and modulation of neurotransmitter systems. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a phenothiazine core with a propenyl substituent at the 10-position. This structural modification is believed to enhance its biological activity compared to other phenothiazine derivatives. The compound's ability to undergo redox reactions may also contribute to its biological effects, influencing oxidative stress pathways in cells.

Anticancer Properties

Research indicates that phenothiazine derivatives exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver cancer cells (Hep3B). The mechanisms underlying these effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

A comparative study of various phenothiazine derivatives demonstrated that this compound exhibited a lower IC50 in tumorigenic cells compared to non-tumorigenic cells, suggesting selective cytotoxicity .

Neurotransmitter Modulation

Phenothiazines are known for their ability to modulate neurotransmitter systems, particularly dopaminergic and cholinergic signaling. The compound's interaction with dopamine receptors has implications for its use in treating psychiatric disorders. In vitro studies have revealed that it can effectively block D2 receptors, which is a common mechanism among antipsychotic drugs .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. The compound is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in clinical and experimental settings:

  • Breast Cancer Study : In a study involving MCF-7 cells, the compound demonstrated significant growth inhibition at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Liver Cancer Research : In vivo studies using zebrafish embryos showed that the compound exhibited low toxicity while effectively inhibiting liver cancer cell proliferation .
  • Neuroprotective Effects : A study assessed the cholinesterase inhibitory activity of the compound in zebrafish models, indicating potential neuroprotective effects relevant to Alzheimer's disease treatment .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and Hep3B cells ,
Cell Cycle ArrestG2/M phase arrest in cancer cells
Neurotransmitter ModulationD2 receptor blockade ,
Antioxidant ActivityScavenging free radicals ,

Scientific Research Applications

Antidepressant Activity

Research indicates that phenothiazine derivatives exhibit significant antidepressant activity. For instance, a study evaluated various synthesized phenothiazine derivatives using the despair swim test in rats, revealing notable antidepressant effects compared to the standard drug imipramine. The study highlighted that compounds with specific substitutions showed enhanced activity, suggesting that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine could be a candidate for further investigation in treating depression .

Antimicrobial Properties

Phenothiazines have demonstrated antimicrobial activity against various pathogens. A study synthesized several phenothiazine derivatives and tested them against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial effects, supporting the potential use of this compound in developing new antimicrobial agents .

Anticonvulsant Effects

The anticonvulsant properties of phenothiazines are notable, with several studies reporting their effectiveness in various seizure models. For example, compounds derived from phenothiazine were tested in strychnine-induced convulsion models, showing significant protective effects against seizures. This suggests that this compound may also possess anticonvulsant properties worth exploring .

Study on Antidepressant Activity

A recent study synthesized several phenothiazine derivatives and evaluated their antidepressant activity through behavioral tests in animal models. Among the tested compounds, those structurally similar to this compound showed promising results, indicating significant reductions in depressive-like behavior compared to controls .

Antimicrobial Activity Assessment

In another study, a series of phenothiazine derivatives were screened for their antimicrobial activity using standard disc diffusion methods. The results indicated that certain modifications led to increased efficacy against Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antimicrobial therapies based on this compound .

Properties

IUPAC Name

10-(2-methylprop-2-enyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPUHLYWJVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354973
Record name 10-(2-Methyl-allyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-63-9
Record name 10-(2-Methyl-allyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-METHYL-ALLYL)-10H-PHENOTHIAZINE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.